N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core, a methylsulfonyl group at the piperidine nitrogen, and a 5-hydroxy-3-(thiophen-2-yl)pentyl side chain.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S2/c1-24(21,22)18-9-5-14(6-10-18)16(20)17-8-4-13(7-11-19)15-3-2-12-23-15/h2-3,12-14,19H,4-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTCABHZZOZFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC(CCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Thiophene Group: This step often involves the use of thiophene derivatives and coupling reactions.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The thiophene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the sulfonyl group may yield sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related piperidine-4-carboxamide derivatives:
| Compound Name / ID (Evidence) | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound | C₁₆H₂₆N₂O₄S₂* | ~400–420 (est.) | 5-hydroxy-3-(thiophen-2-yl)pentyl, methylsulfonyl | Hydroxy group enhances hydrophilicity |
| N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-... (11) | C₁₄H₁₆ClN₃O₃S₃ | 405.9 | 5-chlorothiophene, thiazole, methylsulfonyl | Chlorine increases electronegativity |
| N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-... (12) | C₁₇H₂₂N₂O₅S₂ | 398.5 | Furan, thiophene, hydroxyethyl | Bicyclic heteroaromatics for π-π stacking |
| N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-... (13) | C₁₉H₂₅N₃O₄S₂ | 423.6 | 4-ethoxyphenyl, thiazole | Ethoxy group enhances lipophilicity |
| N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-... (14) | C₁₉H₃₀N₂O₄S₂ | 414.6 | Cyclopentyl, hydroxyethyl-thiophene | Bulky cyclopentyl may hinder binding |
Key Observations :
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H21N3O5S2
- Molecular Weight : 375.46 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, which can influence various physiological processes.
- Receptor Modulation : The compound could interact with cell surface receptors, affecting cellular signaling and potentially altering gene expression related to inflammation and cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts .
Antimicrobial Properties
Research has indicated that this compound may possess significant antibacterial and antifungal activities. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been noted in several studies. It may inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation .
Enzyme Inhibition
Studies evaluating enzyme inhibitory activity have shown that this compound can inhibit enzymes such as acetylcholinesterase (AChE) and urease. This property is particularly relevant for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Study 1: Antibacterial Activity Evaluation
In a recent study, this compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial potential .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, the compound was administered to murine models exhibiting inflammation. The results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound at doses of 10 mg/kg body weight.
| Treatment Dose (mg/kg) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 10 | 45 | 50 |
Q & A
Q. What are the recommended synthetic routes for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and what key reaction conditions influence yield?
The synthesis typically involves sequential coupling, protection/deprotection, and cyclization steps. Key reactions include:
- Thiophene-pentyl linkage : Coupling of thiophene derivatives with hydroxy-pentyl intermediates via nucleophilic substitution or Mitsunobu reactions (optimized using reagents like diethyl azodicarboxylate) .
- Piperidine functionalization : Introduction of the methylsulfonyl group via sulfonylation under anhydrous conditions (e.g., using methylsulfonyl chloride in dichloromethane with triethylamine as a base) .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns ensures >95% purity. Solvent systems (e.g., acetonitrile/water gradients) and temperature control (20–25°C) are critical .
Q. How should researchers safely handle this compound given its potential hazards?
Based on analogous piperidine derivatives:
- Hazard classification : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Storage : Store in airtight containers at –20°C, away from light and moisture .
Q. What spectroscopic methods are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., thiophene proton signals at δ 6.8–7.2 ppm; piperidine methylsulfonyl group at δ 3.1–3.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 427.15) .
- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ indicate carboxamide C=O stretching .
Advanced Research Questions
Q. How can conflicting data from different analytical techniques (e.g., NMR vs. mass spectrometry) be resolved during structural elucidation?
- Cross-validation : Repeat analyses under standardized conditions (e.g., deuterated solvents for NMR, electrospray ionization for MS) .
- Purity assessment : Use HPLC to rule out impurities affecting NMR/MS signals. For example, residual solvents (e.g., DMSO) can obscure NMR peaks .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ACD/Labs) .
Q. What strategies are effective in optimizing the aqueous solubility and bioavailability of this compound without compromising its biological activity?
- Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) on the pentyl chain to enhance hydrophilicity .
- Salt formation : Convert the carboxamide to a sodium or potassium salt to improve solubility (e.g., using NaOH/KOH in ethanol) .
- Prodrug approaches : Mask the hydroxy group with acetyl or phosphate esters, which hydrolyze in vivo .
Q. How can computational modeling predict the binding affinity of this compound to biological targets, and what are the limitations of these models?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., CGRP receptors). The methylsulfonyl group shows strong hydrogen bonding with Asp123 in receptor models .
- Limitations :
- Force field accuracy : Classical mechanics may misestimate piperidine ring flexibility .
- Solvent effects : Implicit solvent models (e.g., GB/SA) may not fully capture aqueous interactions .
- Validation : Pair with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical binding data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
